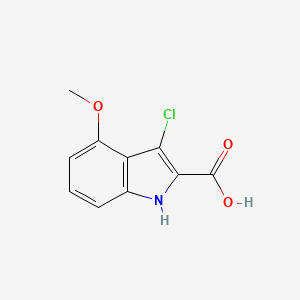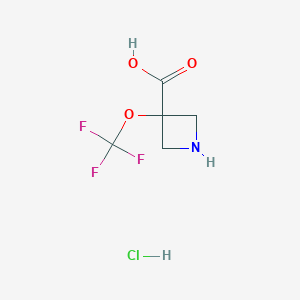
Quinolin-6-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metanosulfonato de quinolin-6-ilo es un compuesto químico que pertenece a la clase de los derivados de la quinolina. La quinolina es un compuesto aromático heterocíclico con base de nitrógeno con un anillo de benceno fusionado a un anillo de piridina. Los derivados de la quinolina son conocidos por sus diversas aplicaciones en la química medicinal e industrial debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de la quinolina, incluido el metanosulfonato de quinolin-6-ilo, se puede lograr a través de varios métodos. Las rutas sintéticas tradicionales incluyen los métodos de Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller y Conrad-Limpach . Estos métodos implican la condensación de anilina con diferentes compuestos carbonílicos en condiciones ácidas o básicas.
Métodos de producción industrial
La producción industrial de derivados de la quinolina a menudo emplea procesos químicos verdes y sostenibles. Estos incluyen la síntesis asistida por microondas, reacciones sin disolventes y el uso de catalizadores reciclables . Estos métodos tienen como objetivo reducir el impacto ambiental y mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El metanosulfonato de quinolin-6-ilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen terc-butóxido de sodio, carbonato de cesio y varios ácidos y bases . Las condiciones de reacción suelen implicar temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reacción del metanosulfonato de quinolin-6-ilo con metanosulfonato de fenilo en presencia de terc-butóxido de sodio puede producir éteres arílicos .
Aplicaciones Científicas De Investigación
El metanosulfonato de quinolin-6-ilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de varios compuestos heterocíclicos.
Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones de proteínas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del metanosulfonato de quinolin-6-ilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos . Esta interacción puede conducir a la interrupción de los procesos celulares y la inhibición del crecimiento y la proliferación celular .
Comparación Con Compuestos Similares
El metanosulfonato de quinolin-6-ilo se puede comparar con otros derivados de la quinolina, como:
Metanosulfonato de quinolin-8-ilo: Similar en estructura pero con diferentes actividades biológicas.
Metanosulfonato de quinolin-2-ilo: Conocido por su uso en la síntesis de productos farmacéuticos.
Metanosulfonato de quinolin-4-ilo: Utilizado en la producción de colorantes y pigmentos.
Estos compuestos comparten propiedades químicas similares, pero difieren en sus aplicaciones específicas y actividades biológicas, lo que destaca la singularidad del metanosulfonato de quinolin-6-ilo.
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
quinolin-6-yl methanesulfonate |
InChI |
InChI=1S/C10H9NO3S/c1-15(12,13)14-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 |
Clave InChI |
QRCFHLPKTQRDNT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















